N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its pyrazole and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the reaction of 4-phenyl-1H-pyrazole with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various substituted pyrazoles or benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and benzamide groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has been investigated for its therapeutic properties. It has shown promise in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole group can bind to enzymes or receptors, while the benzamide group can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Uniqueness: N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its phenyl group enhances its binding affinity to certain targets, while the trifluoromethyl group increases its metabolic stability.
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)17-8-6-15(7-9-17)18(26)23-10-11-25-13-16(12-24-25)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXUIUNMOINPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.